4-Hydroxy-2-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methylquinoline derivatives involves various strategies, including condensation reactions and cyclization techniques. Ukrainets et al. (2010) reported the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a derivative of 4-Hydroxy-2-methylquinoline, through a series of reactions, highlighting the compound's complex synthetic accessibility and its derivatives' structural diversity (Ukrainets et al., 2010). Similarly, Kovalenko et al. (2019) described a novel one-pot synthesis method for methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, emphasizing the efficiency and versatility of synthetic approaches for such compounds (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methylquinoline and its derivatives is characterized by spectroscopic methods, including NMR, LC/MS, and X-ray diffraction. The presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, for instance, demonstrates the compound's unique structural features and the influence of such bonding on its stability and reactivity (Kovalenko et al., 2019).
Chemical Reactions and Properties
4-Hydroxy-2-methylquinoline participates in various chemical reactions, contributing to its broad application scope. The compound's reactivity with different reactants underlines its potential utility in synthesizing a wide range of derivatives with diverse biological activities. For example, reactions involving active methylene compounds provide a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, showcasing the adaptability and functional versatility of the quinoline scaffold (Detsi et al., 1996).
Physical Properties Analysis
The physical properties of 4-Hydroxy-2-methylquinoline, such as solubility, melting point, and crystallinity, are crucial for its practical applications. These properties are significantly influenced by the compound's molecular structure, particularly the positioning of functional groups and the presence of intramolecular hydrogen bonding, which can affect its behavior in different solvents and conditions.
Chemical Properties Analysis
4-Hydroxy-2-methylquinoline's chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding its interactions in various chemical environments. The compound's ability to undergo oxidation, reduction, and other transformations highlights its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
For more in-depth exploration and additional studies on this topic, refer to the following sources:
Scientific Research Applications
Synthesis of Azo-Compounds : It is used in the synthesis of azo-compounds like 2-methyl-4-(5-amino-2-hydroxy-phenylazo)-quinoline and 2-methyl-4-(2-hydroxy-5-nitrophenylazo)-quinoline (El-Attar, Ismail, & Ghoneim, 2012).
Blood Plasma Albumin Interaction Studies : It's utilized to study the interaction of blood plasma albumin with biologically active reagents (Grigoryan et al., 2022).
Chemical Research : Derivatives like 4-(hydroxyphenylamino)- and 4-(aminophenylamino)-2-methylquinolines have potential chemical research applications (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Anticonvulsant Activity : It acts as a glycine site N-methyl-D-aspartate antagonist with anticonvulsant activity in mice (Carling et al., 1997).
Antioxidant and Antihemolytic Effects : 4-Hydroxy-2-methylquinoline derivatives exhibit antioxidant and antihemolytic effects, especially with irradiation (Malakyan et al., 2009).
Antimicrobial Activity : It shows antimicrobial activities against foodborne bacteria, useful in developing eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).
Acaricidal and Insecticidal Efficacy : It demonstrates acaricidal and insecticidal efficacy, potentially as natural pesticides (Jeon & Lee, 2014).
Mutagenic Potential : 4-Methylquinoline has a potent mutagenic potential, useful in scientific research applications (Saeki, Takahashi, & Kawazoe, 1996).
Biodegradation in Environmental Cleanup : Its degradation by a soil bacterium can help remove compounds from groundwater, especially those associated with coal gasification and wood treatment processes (Sutton et al., 1996).
Antibacterial Activity : It shows moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINIEGDLHHNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209515 | |
Record name | 2-Methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylquinoline | |
CAS RN |
607-67-0 | |
Record name | 4-Hydroxy-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinolin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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